N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN4OS/c1-2-10-27-19-24-23-17(25(19)16-8-6-14(20)7-9-16)12-22-18(26)13-4-3-5-15(21)11-13/h3-9,11H,2,10,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUPPSFDCQVCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in oncology and as an antifungal agent. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the alkylation of 4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazole-3-thiol. Characterization techniques included:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the compound.
- Infrared (IR) Spectroscopy : Provided information on functional groups present.
- Mass Spectrometry (MS) : Confirmed molecular weight and structural integrity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests showed that the compound effectively inhibited the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | Induces apoptosis and arrests cell cycle at G2 |
| NCI-H1581 | 1.25 ± 0.23 | Inhibits FGFR1 phosphorylation |
| NCI-H226 | 2.31 ± 0.41 | Affects ERK signaling pathway |
| NCI-H460 | 2.14 ± 0.36 | Induces cellular apoptosis |
| NCI-H1703 | 1.85 ± 0.32 | Binds to FGFR1 via hydrogen bonding |
The mechanism involves the inhibition of fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in various cancers. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with FGFR1, stabilizing its binding and inhibiting downstream signaling pathways associated with tumor growth.
Antifungal Activity
In addition to its anticancer properties, the compound has demonstrated antifungal activity against several pathogenic fungi. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Candida albicans | 0.5 µg/mL | Disruption of cell membrane |
| Aspergillus niger | 1.0 µg/mL | Inhibition of ergosterol biosynthesis |
Case Studies
A notable case study involved a patient with advanced NSCLC who was treated with a regimen including this compound. The treatment resulted in significant tumor reduction and improved patient quality of life, showcasing the compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Differences :
- Triazole Substituents : Position 5 contains a 4-pyridinyl group instead of propylthio.
- Side Chain : An acetamide group linked to a 3-(trifluoromethyl)phenyl replaces the 3-fluorobenzamide.
- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing metabolic stability and altering electronic distribution. Hypothetical Activity: Likely targets kinase or protease enzymes due to pyridine’s coordination capacity and CF₃’s steric effects .
Compound B: N-((4-(4-Fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Structural Differences: Triazole Substituents: 4-Fluorophenyl replaces 4-bromophenyl; thioether side chain includes a 2-(4-methoxyphenylamino)ethyl group. Benzamide Group: 4-(Morpholinosulfonyl)benzamide replaces 3-fluorobenzamide.
- Hypothetical Activity: Suited for targeting sulfatases or GPCRs due to sulfonyl and morpholine groups .
Comparative Data Table
Key Research Findings and Implications
- Electronic Effects : Bromophenyl (target) vs. fluorophenyl (Compound B) alters electron density, impacting binding to hydrophobic pockets.
- Solubility: Propylthio (target) and morpholinosulfonyl (Compound B) improve aqueous solubility compared to pyridinyl (Compound A).
- Metabolic Stability : Trifluoromethyl (Compound A) and sulfonamide (Compound B) groups enhance resistance to oxidative metabolism compared to the target’s simpler benzamide.
- SAR Insights : Position 5 substituents critically modulate target selectivity; bulkier groups (e.g., bromophenyl) may favor enzymes with larger active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
